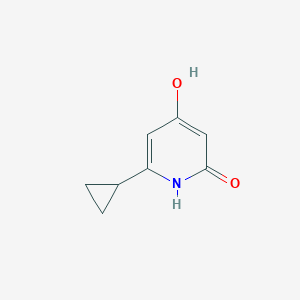

6-Cyclopropyl-2,4-dihydroxy-pyridine

Description

6-Cyclopropyl-2,4-dihydroxy-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with cyclopropyl and hydroxyl groups. The dihydroxy groups at positions 2 and 4 enhance polarity, impacting solubility and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

6-cyclopropyl-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C8H9NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h3-5H,1-2H2,(H2,9,10,11) |

InChI Key |

ZHCGZKRKGPVKJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=O)N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) and 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), which differ significantly from 6-Cyclopropyl-2,4-dihydroxy-pyridine in structure and properties. Below is a comparative analysis based on substituents, heterocyclic cores, and uses:

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic Core Differences :

- Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens): Pyrimidines generally exhibit higher polarity and varied hydrogen-bonding profiles compared to pyridines.

- The cyclopropyl group in this compound may confer steric hindrance absent in chlorine- or methyl-substituted analogs .

Substituent Effects: Chlorine: Enhances electrophilicity and stability in pyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) but may increase toxicity risks .

Functional Group Impact :

- Carboxylic acid (in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increases acidity and metal-binding capacity, unlike hydroxyl groups in the target compound .

Safety and Handling: 6-Chloro-4-hydroxypyrimidine lacks detailed safety data in the evidence, but its use is restricted to controlled environments . No safety information is available for this compound in the provided sources.

Limitations and Notes

- Comparisons are extrapolated from structurally dissimilar compounds (pyrimidines vs. pyridines).

- Recommendations : Further research should consult peer-reviewed studies on cyclopropyl-substituted pyridines, such as solubility assays, toxicity profiles, and synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.